molecular formula C10H12BrFO B13275875 3-(3-Bromo-2-fluorophenyl)butan-2-ol

3-(3-Bromo-2-fluorophenyl)butan-2-ol

Cat. No.: B13275875
M. Wt: 247.10 g/mol
InChI Key: QIFPWIDFVNLXLP-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12BrFO and a molecular weight of 247.10 g/mol . This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with a butanol side chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-fluorophenyl)butan-2-ol typically involves the reaction of 3-bromo-2-fluorobenzene with butan-2-ol under specific conditions. One common method includes the use of a Grignard reagent, where 3-bromo-2-fluorobenzene is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with butan-2-one to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-fluorophenyl)butan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromo-2-fluorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-2-fluorophenyl)butan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

3-(3-bromo-2-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12BrFO/c1-6(7(2)13)8-4-3-5-9(11)10(8)12/h3-7,13H,1-2H3

InChI Key

QIFPWIDFVNLXLP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)C(C)O

Origin of Product

United States

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